![molecular formula C7H6BrN3 B1371213 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172534-83-6](/img/structure/B1371213.png)
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Übersicht
Beschreibung
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is a class of compounds that includes this compound, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation .Molecular Structure Analysis
The molecular structure of this compound consists of a triazolo ring fused with a pyridine ring. The compound has a bromine atom at the 6th position and a methyl group at the 7th position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 212.05 .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine, a derivative of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, has been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Synthesis and Structural Characterization
Efficient synthesis methods for triazolopyridines, including this compound, have been developed using oxidative cyclization. The structural characterization of these compounds is achieved through techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Pyridylcarbene Formation
Studies on bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under specific conditions (pressure and temperature) have shown its decomposition to form pyridylcarbene intermediates. This process results in the formation of several bromopyridine derivatives, indicating potential in organic synthesis (Abarca, Ballesteros, & Blanco, 2006).
Antimicrobial Activity
Compounds related to this compound have shown significant antibacterial and antifungal activities. This highlights their potential use in developing antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Activity
Recent research indicates that certain derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those containing bromine atoms, exhibit notable antioxidant activities. This suggests their potential as antioxidant agents in various applications (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Synthesis of Diverse Derivatives
The synthesis of various derivatives of this compound has been explored, indicating the compound's versatility in creating a range of chemically diverse substances (Tang, Wang, Li, & Wang, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVGCGVFICPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656837 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172534-83-6 | |
| Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



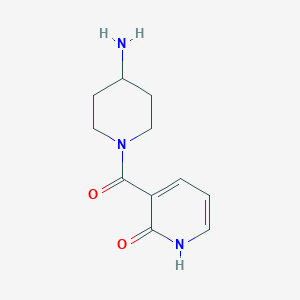

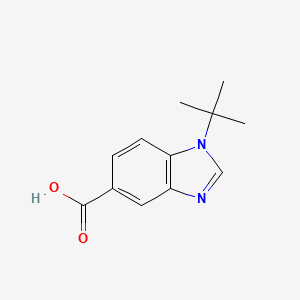
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
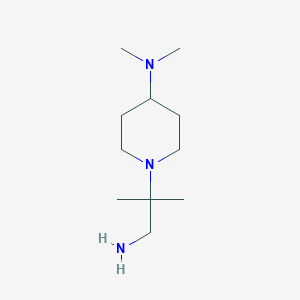
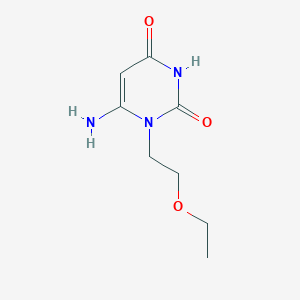
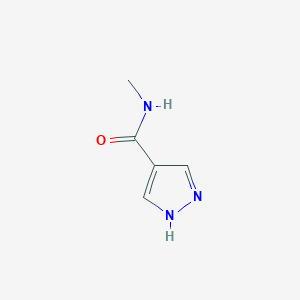
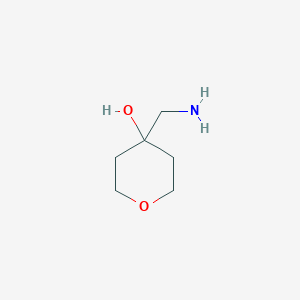

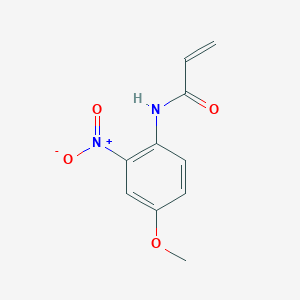
amine](/img/structure/B1371149.png)
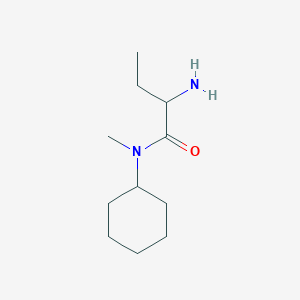
![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)
![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)